N-cyclopropyl-1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide

Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

Generic imidazole-4-sulfonamides often fail to match the steric and electronic profile needed for specific target binding. This compound solves that with unique N-cyclopropyl (conformational restriction) and N-(thiophen-3-ylmethyl) (π-stacking) substitution on a 1-methylimidazole-4-sulfonamide scaffold. • 98% HPLC purity ensures reproducible screening results. • Balanced clogP (~2.88) and TPSA (70.89 Ų) support cell permeability. • Compact MW (297.39) suited for fragment-based drug discovery and chemical proteomics. Available in standard research quantities with global shipping.

Molecular Formula C12H15N3O2S2
Molecular Weight 297.39
CAS No. 1428372-65-9
Cat. No. B2820172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide
CAS1428372-65-9
Molecular FormulaC12H15N3O2S2
Molecular Weight297.39
Structural Identifiers
SMILESCN1C=C(N=C1)S(=O)(=O)N(CC2=CSC=C2)C3CC3
InChIInChI=1S/C12H15N3O2S2/c1-14-7-12(13-9-14)19(16,17)15(11-2-3-11)6-10-4-5-18-8-10/h4-5,7-9,11H,2-3,6H2,1H3
InChIKeyWQPSLYUNLSYQAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound Identity and Structural Baseline


N-Cyclopropyl-1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide (CAS 1428372-65-9) is a fully substituted imidazole-4-sulfonamide bearing an N-cyclopropyl group and an N-(thiophen-3-ylmethyl) side chain. With a molecular formula of C₁₂H₁₅N₃O₂S₂ and a molecular weight of 297.39 g·mol⁻¹, the compound presents a compact, heterocycle-rich scaffold that obeys Lipinski’s Rule of Five [1]. The imidazole core is methylated at the 1‑position, while the sulfonamide nitrogen is simultaneously substituted with a cyclopropyl ring and a thiophen-3-ylmethylene linker—a substitution pattern that distinguishes it from the majority of commercially available 1‑methyl‑1H‑imidazole‑4‑sulfonamide derivatives. Purity specifications from supplier certificates of analysis indicate a minimum purity of 98% (HPLC) .

Sole commercial entry with N-cyclopropyl / thiophene-3-ylmethyl combination on imidazole-4-sulfonamide core
Compact heterocyclic scaffold with reported CNS-drug-like property space (TPSA/clogP)
Established imidazole-sulfonamide scaffold precedent supports protease/farnesyltransferase engagement screening

Why Generic Analogs Cannot Replace This Compound


Although the 1‑methyl‑1H‑imidazole‑4‑sulfonamide core is a recognized pharmacophore in antiviral and anticancer medicinal chemistry, simple N‑alkyl or N‑aryl monosubstituted analogs often fail to reproduce the steric, electronic, and conformational profile conferred by the simultaneous N‑cyclopropyl and N‑(thiophen‑3‑ylmethyl) substitution. The cyclopropyl group introduces conformational constraint and increased s‑character at the sulfonamide nitrogen, while the thiophen‑3‑ylmethyl appendage provides a distinct π‑stacking surface and hydrogen‑bond‑acceptor potential that is absent in benzyl‑ or alkyl‑capped comparators. Interchanging CAS 1428372-65-9 with a generic N‑benzyl‑ or N‑methyl analog therefore risks altering target‑binding affinity, selectivity, and metabolic stability in a manner that cannot be predicted from core‑scaffold SAR alone [1]. The quantitative evidence below deconvolutes which specific structural features drive these differences.

Target Compound N-cyclopropyl constraint + thiophene-3-yl π-surface
Generic Analog Flexible N-alkyl/benzyl substituents
Conformational and electronic mismatch may shift target affinity, selectivity, and metabolic stability – direct substitution not supported

Quantitative Differentiation Evidence vs. Closest Analogs


Structural Uniqueness: N-Cyclopropyl and Thiophene-3-ylmethyl Combination

A comprehensive market scan of major building-block suppliers reveals that among 1‑methyl‑1H‑imidazole‑4‑sulfonamide derivatives, CAS 1428372-65-9 is the sole commercially available compound that combines an N‑cyclopropyl group with an N‑(thiophen‑3‑ylmethyl) group. The closest purchasable analog, N‑cyclopropyl‑1‑methyl‑N‑(2‑(thiophen‑2‑yl)ethyl)‑1H‑imidazole‑4‑sulfonamide, differs in both thiophene regiochemistry (position‑2 vs. position‑3) and linker length (ethyl vs. methyl), which are known to alter ligand geometry and electronic distribution . The target compound therefore occupies a unique chemical space that cannot be accessed by simply purchasing any off-the-shelf imidazole‑4‑sulfonamide.

Structural Uniqueness
Data to verify
Sole commercially available with N-cyclopropyl + thiophene-3-ylmethyl pattern; closest analog differs in thiophene regioisomer and linker
Irreplaceable for thiophene-3-yl SAR exploration
Supplier market scan; confirm lot identity
Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

Computed Physicochemical Profile: Lipophilicity and Polar Surface Area

Computational estimation places the octanol–water partition coefficient (clogP) of CAS 1428372-65-9 at approximately 2.88, with a topological polar surface area (TPSA) of 70.89 Ų [1]. These values position the compound in a favorable CNS‑drug‑like property space (1 < clogP < 3; TPSA < 90 Ų). In contrast, the closest structural analog, N‑benzyl‑1‑methyl‑1H‑imidazole‑4‑sulfonamide, exhibits a higher clogP (≈3.4) due to the more lipophilic benzyl group, while the unsubstituted 1‑methyl‑1H‑imidazole‑4‑sulfonamide core has a substantially lower clogP (<0.5) but lacks the functional groups necessary for target engagement in hydrophobic pockets. The thiophene‑3‑ylmethyl moiety thus provides a calibrated increase in lipophilicity relative to the benzyl analog while retaining a lower TPSA, potentially improving membrane permeability without sacrificing solubility to the extent of a phenyl‑capped comparator [2].

Computed Physicochemical Profile
Class-level inference
clogP ≈ 2.88 (target) vs ≈ 3.4 (N-benzyl analog); ΔclogP −0.5
Intermediate lipophilicity may reduce nonspecific binding vs more lipophilic analogs
In silico estimation; no experimental logD
Drug Design ADME Prediction Physicochemical Profiling

Scaffold Target Engagement: Antiviral Protease and Farnesyltransferase

Although no direct biological data are publicly available for CAS 1428372-65-9, the 1‑methyl‑1H‑imidazole‑4‑sulfonamide scaffold class has demonstrated exceptionally potent target engagement in enzyme inhibition assays. In publicly deposited BindingDB records, two distinct N‑substituted 1‑methyl‑1H‑imidazole‑4‑sulfonamide derivatives exhibit Ki values of 1 nM and 14 nM against recombinant HIV‑1 protease, with measured ΔG° of −12.1 kcal·mol⁻¹ and −10.6 kcal·mol⁻¹, respectively [1][2]. A third derivative, N‑(2‑(((1H‑imidazol‑5‑yl)methyl)(4‑bromophenyl)amino)ethyl)‑N‑benzyl‑1‑methyl‑1H‑imidazole‑4‑sulfonamide, shows an IC₅₀ of 730 nM against human farnesyltransferase [3]. These data confirm that the 1‑methyl‑1H‑imidazole‑4‑sulfonamide core can support high‑affinity binding to therapeutic targets when appropriately elaborated, and they establish a clear precedent for investigating CAS 1428372-65-9 in similar screening cascades.

Scaffold Potency Range
Class-level inference
Ki 1 nM – IC₅₀ 730 nM across HIV‑1 protease and farnesyltransferase
Supports antiviral/anticancer screening fit
No direct target-compound data; scaffold-level precedent
Antiviral Research Enzyme Inhibition HIV-1 Protease Farnesyltransferase

Imidazole-Sulfonamide Conjugates as Multitarget-Directed Ligands

A 2025 comprehensive review in the peer-reviewed literature systematically analyzes imidazole–sulfonamide hybrid conjugates and concludes that this scaffold class functions as privileged multitarget‑directed ligands (MTDLs) with demonstrated activities spanning antiviral, anticancer, antibacterial, and anti‑inflammatory indications [1]. The review explicitly highlights that connecting the imidazole and sulfonamide pharmacophores within a single hybrid molecule generates SAR patterns that are not predictable from either moiety alone, underscoring the need to procure and test specific substitution patterns rather than relying on generic core scaffolds. CAS 1428372-65-9, with its thiophene‑3‑ylmethyl extension, represents a specific exemplar of this hybrid design concept that has not yet been biologically characterized in the published literature.

Privileged Scaffold Status
Class-level inference
Imidazole–sulfonamide conjugates recognized as multitarget-directed ligands in 2025 comprehensive review
Underexplored substitution in a validated privileged class
Review-level evidence; experimental validation needed
Multitarget-Directed Ligands Hybrid Molecules Structure-Activity Relationship

Recommended Application Scenarios


Fragment-Based Antiviral Drug Discovery

The imidazole‑4‑sulfonamide scaffold class has established antiviral precedent through the JP6193860B2 patent family (sulfonic acid salts of heterocyclylamide‑substituted imidazoles as anti‑CMV agents) and BindingDB‑deposited HIV‑1 protease inhibitors with Ki values in the low nanomolar range [1]. CAS 1428372-65-9, with its compact structure (MW 297.39), balanced clogP (≈2.88), and unique thiophene‑3‑ylmethyl substitution, is well‑suited for fragment‑based screening cascades or as a starting point for structure‑guided elaboration against viral targets where a thiophene‑containing hydrophobic pocket is identified by crystallography.

SAR Exploration of Thiophene Regiochemistry

The exclusive availability of the thiophene‑3‑ylmethyl (as opposed to thiophene‑2‑ylmethyl) substituent makes this compound an essential tool for probing the stereoelectronic preferences of thiophene‑binding pockets. When screened alongside its thiophene‑2‑yl analog, differential activity data can directly map the spatial requirements of the target’s lipophilic cleft. The moderate TPSA of 70.89 Ų also supports the hypothesis that the molecule can penetrate cells and reach intracellular targets, distinguishing it from more polar sulfonamides [2]. This scenario is most appropriate for medicinal chemistry teams with access to biochemical or cell‑based assays.

Chemical Biology Probe for Sulfonamide-Binding Proteomes

Given the validated affinity of 1‑methyl‑1H‑imidazole‑4‑sulfonamide derivatives for farnesyltransferase (IC₅₀ = 730 nM) and HIV‑1 protease (Ki = 1–14 nM) [3], CAS 1428372-65-9 can serve as a parent scaffold for activity‑based protein profiling (ABPP) or chemical proteomics experiments. The compound’s physicochemical profile (clogP 2.88, TPSA 70.89 Ų) is compatible with cell permeability, while the thiophene ring provides a potential handle for future photoaffinity labeling or click‑chemistry derivatization. Procurement of high‑purity (98%) material from a qualified supplier ensures reproducible probe performance.

Computational Docking and Pharmacophore Model Validation

The structural uniqueness of CAS 1428372-65-9—combining a cyclopropyl group, a thiophene‑3‑ylmethyl linker, and an imidazole‑4‑sulfonamide core—provides a distinct conformational ensemble for validating computational docking algorithms. The compound can be used as a test ligand to calibrate scoring functions for sulfur‑π interactions (thiophene‑imidazole) and cyclopropyl‑induced conformational restriction. Its computed properties (clogP ≈ 2.88) place it in a drug‑like property space that is well‑handled by standard molecular mechanics force fields, making it a pragmatic choice for in silico SAR campaigns [2].

Application
Selection Property
Validation Focus
Fragment-based antiviral screening
Imidazole-4-sulfonamide core with antiviral precedent
Crystallographic fragment screening, target engagement assays
Thiophene regiochemistry SAR
Exclusive thiophene-3-ylmethyl substitution pattern
Comparative binding vs. thiophene-2-yl analogs
Chemical proteomics probe
Sulfonamide-binding proteome affinity, cell permeability profile
ABPP labeling efficiency, selectivity profiling
In silico docking validation
Distinct conformational ensemble, sulfur-π interaction potential
Scoring function calibration, SAR prediction accuracy
Quote Request

Request a Quote for N-cyclopropyl-1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.